molecular formula C8H3Cl2F5O2 B1410255 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene CAS No. 1804513-07-2

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1410255
CAS No.: 1804513-07-2
M. Wt: 297 g/mol
InChI Key: BEEUBBFCDATDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methoxylation, and fluorination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Reagents: Such as sodium methoxide or potassium tert-butoxide, are used for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or methoxylated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and methoxy groups allows it to form strong interactions with various enzymes and receptors, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-(difluoromethyl)-4-(trifluoromethoxy)benzene
  • 1,5-Dichloro-2-(trifluoromethyl)-4-(difluoromethoxy)benzene

Uniqueness

1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its halogen and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEUBBFCDATDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Reactant of Route 4
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.